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molecular formula C8H8BrClO B8610432 1-(2-Bromo-4-chlorophenyl)ethanol

1-(2-Bromo-4-chlorophenyl)ethanol

Cat. No. B8610432
M. Wt: 235.50 g/mol
InChI Key: QRSFRTISGKDJTM-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Stir a mixture of 1-(2-bromo-4-chlorophenyl)ethanol (2.33 g, 10 mmol), titanium isopropoxide (6 mL, 20 mmol) and ammonia in ethanol (25 mL, 50 mmol) under N2 at ambient temperature for 6 h. Add sodium tetrahydroborate (0.6 g, 15 mmol) and stir the mixture for 3 h. Quench the reaction with ammonia hydroxide (2 N, 25 mL). Remove the insolubles by filtration. Extract the aqueous layer with ethyl acetate. Combine the organic layers and extract with an HCl solution (1 N, 30 mL). Wash the aqueous layer with ethyl acetate and then treat with a NaOH (2 N) solution to pH 10-12. Extract the aqueous layer with ethyl acetate (50 mL×3). Combine the organic layers and wash with aqueous saturated sodium chloride. Dry over magnesium sulfate. Remove the organic solvent to give the title compound (1.5 g, 64%). MS (ES) m/z 236 [M+1]+.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9](O)[CH3:10].[NH3:12].C(O)C.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([NH2:12])[CH3:10] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with ammonia hydroxide (2 N, 25 mL)
CUSTOM
Type
CUSTOM
Details
Remove the insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract with an HCl solution (1 N, 30 mL)
WASH
Type
WASH
Details
Wash the aqueous layer with ethyl acetate
ADDITION
Type
ADDITION
Details
treat with a NaOH (2 N) solution to pH 10-12
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
Combine the organic layers and wash with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the organic solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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